![molecular formula C16H15N3O5S B2857794 N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)pyridine-3-sulfonamide CAS No. 2034252-66-7](/img/structure/B2857794.png)
N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)pyridine-3-sulfonamide
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Description
N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)pyridine-3-sulfonamide, commonly known as DIDS, is a sulfonamide compound that has been widely used in scientific research. It is a potent inhibitor of chloride channels and has been shown to have various biochemical and physiological effects.
Scientific Research Applications
Synthetic Methodologies and Heterocyclic Compound Synthesis
Sulfonamides serve as critical intermediates in the synthesis of various heterocyclic compounds. Rozentsveig et al. (2013) developed a one-pot synthesis method for N-(imidazo[1,2-a]pyridin-3-yl)sulfonamides and related derivatives, showcasing the utility of sulfonamides in constructing complex heterocycles with potential pharmacological activities (Rozentsveig et al., 2013). This synthetic versatility highlights the importance of sulfonamide derivatives in chemical synthesis, offering routes to novel compounds.
Biological Activities of Sulfonamide Derivatives
Sulfonamide-based compounds exhibit a wide range of biological activities. Ghomashi et al. (2022) reviewed the advances in two-component sulfonamide hybrids, noting their significant antibacterial, antitumor, and various other pharmacological effects (Ghomashi et al., 2022). The review highlights the diverse biological applications of sulfonamide derivatives, which stem from their ability to interact with various biological targets.
Environmental Applications
In the context of environmental science, sulfonamides such as sulfamethoxazole have been investigated for their degradation under thermal activation of persulfate, addressing concerns about their presence in the environment and potential to induce antibiotic-resistant genes. Ji et al. (2015) explored the degradation pathways of sulfamethoxazole by thermo-activated persulfate oxidation, providing insights into removing these compounds from water sources (Ji et al., 2015).
properties
IUPAC Name |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5S/c20-15-11-24-16(21)19(15)10-14(12-5-2-1-3-6-12)18-25(22,23)13-7-4-8-17-9-13/h1-9,14,18H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUYNXMDJOXZAMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NS(=O)(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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